Product packaging for [1-(4-Bromophenyl)ethyl](octyl)amine(Cat. No.:)

[1-(4-Bromophenyl)ethyl](octyl)amine

Cat. No.: B13231576
M. Wt: 312.29 g/mol
InChI Key: DQKKXDLJAYUUTR-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

The synthesis of novel amines is a cornerstone of modern organic chemistry due to their prevalence in a vast array of functional molecules. ijrpr.com The development of efficient and selective methods for creating specific amine structures is a continuous goal for synthetic chemists. ijrpr.com Compounds like 1-(4-Bromophenyl)ethylamine are typically synthesized through established methods such as reductive amination of a ketone with an amine or nucleophilic substitution involving a primary amine and an alkyl halide. For instance, 1-(4-bromophenyl)ethanamine (B1329632) could be reacted with octanal (B89490) under reductive conditions, or with an octyl halide, to yield the target secondary amine. The versatility of such synthetic routes allows for the creation of large libraries of related compounds for further investigation. ijrpr.com

Rationale for Academic Investigation of Substituted Amines

Substituted amines are a critical area of academic investigation primarily because they are ubiquitous structural motifs in pharmaceuticals and other biologically active compounds. ijrpr.com The amine functional group is a key pharmacophore in many drugs, influencing properties such as solubility, receptor binding, and metabolic stability. Aromatic amines and their derivatives, in particular, are central to medicinal chemistry. chemimpex.com

Research into substituted amines aims to understand how modifications to their structure affect their chemical reactivity and biological activity. ijrpr.comresearchgate.net For example, the nature and position of substituents on an aromatic ring can significantly alter the electronic properties of the molecule, thereby influencing its interaction with biological targets. researchgate.net Similarly, the length and branching of alkyl chains attached to the nitrogen atom can modulate a compound's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The study of phenethylamine (B48288) derivatives, a class to which the target compound belongs, is particularly relevant in neuroscience, as many of these compounds interact with neurotransmitter systems. mdpi.combiomolther.org

Overview of Prior Research on Related Structural Motifs

While 1-(4-Bromophenyl)ethylamine itself is not the subject of extensive research literature, its core structural components have been widely studied.

The 1-(4-Bromophenyl)ethylamine Motif: The precursor, 1-(4-bromophenyl)ethylamine, is a well-known chiral amine used extensively in organic synthesis. chemimpex.com It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals. For instance, the (S)-enantiomer of 1-(4-bromophenyl)ethylamine is used to synthesize antagonists for the P2X7 receptor, a target for treating inflammatory disorders. chemicalbook.com The presence of the bromine atom makes this motif a useful handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of additional molecular complexity. researchgate.net

Table 2: Properties of (S)-(-)-1-(4-Bromophenyl)ethylamine

Property Value
CAS Number 27298-97-1
Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
Density 1.390 g/mL at 20 °C

| Refractive Index | n20/D 1.567 |

This data is compiled from commercially available information. sigmaaldrich.com

The N-Octyl Group: The attachment of an N-octyl group significantly increases the lipophilicity of the parent amine. This long alkyl chain can enhance the molecule's ability to partition into lipid environments, such as cell membranes. In medicinal chemistry, modulating lipophilicity is a common strategy to improve a drug candidate's pharmacokinetic properties. The synthesis of n-octylamine for industrial purposes is well-established, often involving the amination of n-octanol. google.comgoogle.com The combination of the brominated aromatic portion with the long alkyl chain in 1-(4-Bromophenyl)ethylamine creates a molecule with amphiphilic characteristics, which could be of interest in materials science or as a pharmacological probe.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26BrN B13231576 [1-(4-Bromophenyl)ethyl](octyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26BrN

Molecular Weight

312.29 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethyl]octan-1-amine

InChI

InChI=1S/C16H26BrN/c1-3-4-5-6-7-8-13-18-14(2)15-9-11-16(17)12-10-15/h9-12,14,18H,3-8,13H2,1-2H3

InChI Key

DQKKXDLJAYUUTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(C)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthetic Methodologies for 1 4 Bromophenyl Ethylamine

Classical Amination Approaches for Secondary Amine Synthesis

Traditional methods for the synthesis of secondary amines, such as the target compound, have long been established in organic synthesis. These approaches, including alkylation reactions, reductive amination, and other nucleophilic substitution pathways, offer reliable, albeit sometimes limited, routes to the desired product.

Alkylation Reactions Utilizing Halide Precursors

Direct N-alkylation of a primary amine with an alkyl halide is a fundamental method for the formation of C-N bonds. In the context of synthesizing 1-(4-Bromophenyl)ethylamine, this would involve the reaction of 1-(4-bromophenyl)ethylamine with an octyl halide, such as 1-bromooctane or 1-iodooctane.

The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the octyl halide, displacing the halide ion. A base is typically required to neutralize the hydrogen halide formed as a byproduct and to deprotonate the resulting ammonium (B1175870) salt to yield the free secondary amine.

A significant drawback of this method is the potential for over-alkylation. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the octyl halide to form a tertiary amine, and potentially even a quaternary ammonium salt. To mitigate this, reaction conditions must be carefully controlled, often by using a large excess of the primary amine.

Table 1: Representative Conditions for N-Alkylation of Primary Amines

Amine Alkyl Halide Base Solvent Temperature (°C) Yield (%)
Aniline Octyl bromide NaHCO3 Water 80 Good

Note: Data presented is for analogous reactions and serves as a general guideline.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netgctlc.org

For the synthesis of 1-(4-Bromophenyl)ethylamine, two reductive amination pathways are conceivable based on the retrosynthetic analysis:

Pathway 1: Reaction of 4-bromoacetophenone with octylamine.

Pathway 2: Reaction of 1-(4-bromophenyl)ethylamine with octanal (B89490).

Both pathways involve the formation of an imine intermediate, which is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. The choice of reducing agent is crucial; for instance, NaBH₃CN is particularly effective as it selectively reduces the iminium ion in the presence of the starting ketone or aldehyde. masterorganicchemistry.com

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Key Features
Sodium Borohydride (NaBH₄) Cost-effective, but can also reduce the starting carbonyl compound.
Sodium Cyanoborohydride (NaBH₃CN) Selective for the iminium ion, but toxic cyanide waste is a concern.

A specific example from the literature demonstrates the reductive amination of 4-bromo-α-methylbenzylamine with 4-hydroxybenzaldehyde, followed by reduction with NaBH₄, to yield a related secondary amine. nih.gov While not identical, this provides a strong precedent for the feasibility of this approach.

Nucleophilic Substitution Pathways

Beyond direct alkylation with halides, other nucleophilic substitution pathways can be envisioned. For instance, the reaction of 1-(4-bromophenyl)ethylamine with an octyl sulfonate ester (e.g., octyl tosylate or mesylate) can also yield the desired secondary amine. Sulfonates are excellent leaving groups, often leading to cleaner reactions and higher yields compared to alkyl halides.

Modern Catalytic Approaches in Amine Synthesis

In recent years, transition metal-catalyzed reactions have revolutionized the synthesis of amines, offering milder reaction conditions, broader substrate scope, and improved selectivity compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgacsgcipr.org While typically used to form aryl amines from aryl halides and amines, variations of this methodology could potentially be adapted for the synthesis of 1-(4-Bromophenyl)ethylamine, although it is not the most direct application. A more relevant modern catalytic approach would be the transition-metal-catalyzed N-alkylation of amines.

Recent advancements have led to the development of catalysts based on iridium, ruthenium, and other transition metals for the N-alkylation of amines with alcohols. acs.orgnih.gov This "hydrogen borrowing" or "hydrogen autotransfer" methodology involves the in situ oxidation of the alcohol to the corresponding aldehyde or ketone, which then undergoes reductive amination with the amine. This approach is highly atom-economical, as the only byproduct is water.

For the synthesis of our target molecule, this would entail the reaction of 1-(4-bromophenyl)ethylamine with 1-octanol in the presence of a suitable transition metal catalyst.

Table 3: Examples of Transition Metal-Catalyzed N-Alkylation

Catalyst System Amine Alcohol Base Temperature (°C) Yield (%)
NHC-Ir(III) Complex Aniline Benzyl alcohol KOtBu 120 93

Note: Data presented is for analogous reactions and serves as a general guideline. nih.gov

Furthermore, copper-catalyzed N-alkylation of amines with alkyl halides has also emerged as a viable method, offering a more cost-effective alternative to palladium-based systems. researchgate.net

Modern Catalytic Approaches in Amine Synthesis

Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation of imines represents a powerful and direct method for the synthesis of chiral amines, including 1-(4-bromophenyl)ethylamine. This technique is highly valued for its atom economy and ability to produce enantiomerically enriched products. The process typically involves the reduction of a prochiral imine, derived from 4-bromoacetophenone, using molecular hydrogen in the presence of a chiral transition metal catalyst.

Transition metals such as rhodium, ruthenium, and palladium form the core of these catalysts, which are made chiral by coordination with enantiopure ligands. dicp.ac.cnnih.govscispace.com For instance, palladium complexes with bisphosphine ligands have demonstrated high efficacy in the asymmetric hydrogenation of activated imines. dicp.ac.cn The choice of the N-substituent on the imine is crucial for achieving good reactivity and enantioselectivity. dicp.ac.cn While high enantioselectivity has been achieved in many cases, the conversion rates can sometimes be a challenge, necessitating careful optimization of the catalyst system and reaction conditions. dicp.ac.cn

The general mechanism involves the coordination of the imine to the chiral metal complex, followed by the stereoselective transfer of hydrogen to the C=N double bond. The specific stereochemical outcome is dictated by the arrangement of the chiral ligand around the metal center, which creates a chiral environment that favors the formation of one enantiomer over the other. helsinki.fi Frustrated Lewis pairs (FLPs) have also emerged as a metal-free alternative for the asymmetric hydrogenation of imines, where a chiral borane (B79455) acts as the catalyst. helsinki.fi

Optimization of Reaction Conditions and Yields

The efficiency and success of synthesizing 1-(4-bromophenyl)ethylamine, particularly through methods like asymmetric hydrogenation, are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically adjusted include temperature, solvent, hydrogen pressure, catalyst loading, and the nature of the reactants.

The choice of solvent can significantly influence the yield of the reaction. Studies on related amine syntheses have shown that switching between solvents like water, dimethylformamide (DMF), dichloromethane (CH2Cl2), ethanol (B145695), and tetrahydrofuran (THF) can dramatically alter the product yield. researchgate.net For example, in one multi-component reaction, changing the solvent from water or DMF to THF improved the yield from as low as 18% to 80%. researchgate.net

Temperature is another critical factor. Decreasing the reaction temperature has been shown to improve yields in certain synthetic steps. researchgate.net Furthermore, adjusting the stoichiometry of the reactants, such as using a slight excess of the amine component, can also lead to a significant increase in the final product yield. researchgate.net However, merely prolonging the reaction time does not always result in a better yield and can be counterproductive. researchgate.net

The following interactive table summarizes the effect of different solvents and reactant ratios on the yield of a model amine synthesis, illustrating the importance of optimizing these conditions. researchgate.net

EntrySolventTemperature (°C)Amine EquivalentYield (%)
1WaterRoom Temp1.0Trace
2Water10-151.025
3DMFRoom Temp1.0Trace
4DMF10-151.018
5CH2Cl210-151.055
6Ethanol10-151.070
7THF10-151.080
8THF10-151.289

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. nih.gov In the context of synthesizing 1-(4-bromophenyl)ethylamine, these principles focus on maximizing atom economy, using safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. nih.govrsc.org

Asymmetric hydrogenation is inherently a greener approach compared to methods that require stoichiometric amounts of chiral auxiliaries or resolving agents, as it uses catalytic amounts of a chiral catalyst and molecular hydrogen, with water being the only byproduct. nih.gov The goal is to maximize the efficiency of reactants and minimize waste generation. rsc.org

Key green chemistry considerations in the design of a synthetic route include:

Solvent Selection : Prioritizing the use of greener solvents, such as water or ethanol, or minimizing solvent use altogether. researchgate.netnih.gov

Catalyst Efficiency and Recyclability : Developing highly active catalysts that can be used at low loadings and can be recovered and reused over multiple cycles.

Atom Economy : Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org One-pot, multi-component reactions are particularly effective in this regard as they reduce the number of intermediate purification steps, thereby saving on solvents and energy. nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption.

A novel approach that exemplifies green chemistry is the development of processes that create a direct cycle between a coproduct and a reactant, significantly improving atom economy. rsc.org For amine synthesis, this could involve using a recoverable reagent to "carry" the amine group through the reaction sequence, which is then regenerated and reused. rsc.org Such strategies are crucial for developing sustainable and environmentally responsible methods for producing valuable chiral amines.

Stereochemical Investigations of 1 4 Bromophenyl Ethylamine

Analysis of Chiral Centers and Enantiomeric Forms

1-(4-Bromophenyl)ethylamine possesses a single stereocenter, which is the carbon atom bonded to the amino group (-NH2), the methyl group (-CH3), the 4-bromophenyl group, and a hydrogen atom. Due to this chiral center, the molecule is not superimposable on its mirror image, leading to the existence of a pair of enantiomers. reddit.com These enantiomers, (R)-1-(4-bromophenyl)ethylamine and (S)-1-(4-bromophenyl)ethylamine, exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.

The two enantiomers are designated based on the Cahn-Ingold-Prelog (CIP) priority rules. They are known as (R)-(+)-1-(4-bromophenyl)ethylamine and (S)-(-)-1-(4-bromophenyl)ethylamine, where (+) and (-) refer to the direction of optical rotation (dextrorotatory and levorotatory, respectively). sigmaaldrich.comsigmaaldrich.com The specific rotation is a defining characteristic for each enantiomer.

Table 1: Properties of 1-(4-Bromophenyl)ethylamine Enantiomers
Property(R)-(+)-1-(4-Bromophenyl)ethylamine(S)-(-)-1-(4-Bromophenyl)ethylamine
Synonym(R)-(+)-4-Bromo-α-methylbenzylamine sigmaaldrich.com(S)-(-)-4-Bromo-α-methylbenzylamine tcichemicals.com
CAS Number45791-36-4 sigmaaldrich.com27298-97-1 sigmaaldrich.com
Molecular FormulaC₈H₁₀BrN sigmaaldrich.comsigmaaldrich.com
Molecular Weight200.08 g/mol sigmaaldrich.comsigmaaldrich.com
Optical Activity ([α]20/D, c=3% in methanol)+20.5 ± 1° sigmaaldrich.comsigmaaldrich.com-20.5 ± 1° sigmaaldrich.com
Refractive Index (n20/D)1.566 sigmaaldrich.com1.567 sigmaaldrich.com

Stereoselective Synthesis Methodologies

The synthesis of a single enantiomer of 1-(4-bromophenyl)ethylamine is crucial for its use in pharmaceuticals and other specialized applications where stereochemistry is key. Stereoselective synthesis methods are designed to produce a significant excess of one enantiomer over the other. These approaches are generally preferred over the resolution of racemic mixtures as they can be more atom-economical and efficient. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and chiral reagents.

Chiral Auxiliaries in Reaction Design

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. researchgate.net After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing chiral amines like 1-(4-bromophenyl)ethylamine, a common strategy involves the diastereoselective alkylation or reduction of an imine derived from a chiral auxiliary. For example, a chiral auxiliary such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or an Evans oxazolidinone can be used. researchgate.net The general process involves:

Reacting the auxiliary with a prochiral ketone (4-bromoacetophenone) or its derivative to form a chiral intermediate (e.g., a chiral imine or enamine).

The steric and electronic properties of the auxiliary block one face of the molecule, forcing an incoming reagent (e.g., a hydride for reduction or an alkyl group for alkylation) to attack from the less hindered face.

This controlled attack leads to the formation of one diastereomer in excess.

Finally, the chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched amine. researchgate.net

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis is a powerful tool for generating enantiomerically enriched products using only a small amount of a chiral catalyst. nd.edu This method avoids the need for stoichiometric amounts of chiral reagents or auxiliaries. For the synthesis of 1-(4-bromophenyl)ethylamine, the most common catalytic asymmetric method is the hydrogenation of a prochiral imine or the reductive amination of 4-bromoacetophenone.

The process typically involves a transition metal catalyst (such as rhodium, iridium, or palladium) complexed with a chiral ligand. beilstein-journals.orgrsc.org The chiral ligand creates a chiral environment around the metal center. When the prochiral substrate binds to the catalyst, the ligand's structure favors a specific orientation, leading to the preferential formation of one enantiomer. For example, the asymmetric hydrogenation of the imine formed from 4-bromoacetophenone and ammonia (B1221849) would yield 1-(4-bromophenyl)ethylamine. The choice of chiral ligand is critical for achieving high enantioselectivity.

Table 2: Conceptual Overview of Asymmetric Catalytic Synthesis
StepDescriptionKey Component
1. Substrate ActivationA prochiral precursor, such as an imine or ketone, coordinates to the chiral catalyst.Transition Metal (e.g., Pd, Rh) + Chiral Ligand
2. Stereodifferentiating ReactionA reagent (e.g., H₂) adds across the double bond, guided by the chiral environment of the catalyst.Chiral Ligand-Substrate Complex
3. Product ReleaseThe enantiomerically enriched product is released, and the catalyst is regenerated for another cycle.Chiral Catalyst

Chiral Reagent-Mediated Transformations

In this approach, a stoichiometric amount of a chiral reagent is used to induce asymmetry in the product. Unlike chiral auxiliaries, these reagents are consumed during the reaction. A prominent example is the use of chiral reducing agents for the asymmetric reduction of a ketone or imine. Reagents like chiral borane (B79455) derivatives (e.g., those derived from α-pinene) or chiral aluminum hydrides can stereoselectively deliver a hydride to one face of the carbonyl or imine group of a precursor, leading to the formation of an enantiomerically enriched alcohol or amine. While effective, this method can be less cost-effective for large-scale synthesis compared to catalytic methods due to the need for stoichiometric quantities of the often-expensive chiral reagent.

Enantiomeric Resolution Techniques

When a racemic mixture of 1-(4-bromophenyl)ethylamine is produced, it must be separated into its constituent enantiomers through a process called chiral resolution. tcichemicals.com This is a common practice, especially in industrial settings where the synthesis of a racemic mixture may be more straightforward than an asymmetric synthesis.

Chromatographic Chiral Separation

The resolution of racemic 1-(4-bromophenyl)ethylamine into its individual enantiomers is effectively achieved through chiral High-Performance Liquid Chromatography (HPLC). Researchers have successfully employed various chiral stationary phases (CSPs) to attain baseline separation.

One notable method involves the use of a crown ether-based CSP, specifically Chirosil RCA(+), which consists of (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid chemically bonded to silica (B1680970) gel. researchgate.net Using an aqueous-organic mobile phase, such as water with 0.1% perchloric acid mixed with either acetonitrile (B52724) or methanol, allows for the successful separation of the (R)- and (S)-enantiomers. researchgate.net The interaction between the chiral crown ether and the primary amine group of the analyte is the basis for the enantioselective recognition mechanism.

Another successful approach utilizes polysaccharide-based CSPs. mdpi.com Columns such as CHIRALCEL-ODH® and LUX cellulose-3®, which are derived from cellulose, have proven effective for the enantioseparation of 1-(4-bromophenyl)ethylamine and related chiral amines. mdpi.com The separation on these phases often requires the use of a basic additive, like diethylamine (B46881) (DEA), in the mobile phase. In the absence of such an additive, the amines can be strongly retained on the stationary phase, preventing elution and separation. mdpi.com These HPLC methods are crucial for monitoring the progress of asymmetric reactions and for determining the enantiomeric purity of the products. mdpi.com

Table 1: Chromatographic Conditions for Chiral Separation of 1-(4-Bromophenyl)ethylamine

Chiral Stationary Phase (CSP) Column Type Mobile Phase Composition Elution Order Reference
(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid Chirosil RCA(+) Water (0.1% HClO₄) / Acetonitrile or Methanol Not Specified researchgate.net
Cellulose-based CHIRALCEL-ODH® Not Specified (Requires basic additive like DEA) Not Specified mdpi.com
Cellulose-based LUX cellulose-3® Not Specified (Requires basic additive like DEA) Not Specified mdpi.com

Determination of Absolute Configuration

Assigning the absolute configuration of a chiral molecule is essential for understanding its stereochemical identity. For 1-(4-bromophenyl)ethylamine, both X-ray crystallography and spectroscopic techniques have been utilized for this purpose.

X-ray Crystallography Studies

X-ray crystallography is considered the most reliable and non-empirical method for the unambiguous determination of the absolute configuration of a chiral compound, provided a suitable single crystal can be obtained. researchgate.netthieme-connect.de The technique relies on the phenomenon of anomalous dispersion, where the presence of a heavy atom in the crystal structure causes small, but measurable, differences in the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.neted.ac.uk

The bromine atom in 1-(4-bromophenyl)ethylamine serves as a strong anomalous scatterer, making this compound an excellent candidate for this method. researchgate.netthieme-connect.de By analyzing the diffraction pattern, crystallographers can determine the absolute structure of the molecule within the crystal lattice, which directly corresponds to the absolute configuration (R or S) of the enantiomer. ed.ac.uk This method provides definitive proof of the three-dimensional arrangement of the atoms.

Spectroscopic Methods for Stereochemical Assignment

Alongside diffraction methods, spectroscopic techniques offer powerful tools for assigning absolute configuration. Vibrational Circular Dichroism (VCD) spectroscopy, in particular, has been applied to 1-(4-bromophenyl)ethylamine. researchgate.netresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net

The process involves measuring the experimental VCD spectrum of a single enantiomer, for instance, the (R)-enantiomer of 1-(4-bromophenyl)ethylamine in a solvent like deuterated dimethylsulfoxide (DMSO-d6). researchgate.netresearchgate.net Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for a known configuration (e.g., R). researchgate.net By comparing the signs and relative intensities of the bands in the experimental spectrum with the calculated one, a direct correlation can be established. researchgate.net A match between the experimental spectrum of an enantiomer and the calculated spectrum for the R configuration confirms its absolute stereochemistry as (R).

Table 2: Spectroscopic Method for Absolute Configuration Assignment

Spectroscopic Method Analyte Solvent Key Principle Reference
Vibrational Circular Dichroism (VCD) (R)-1-(4-bromophenyl)ethylamine DMSO-d₆ Comparison of experimental VCD spectrum with quantum mechanically calculated spectrum for a known configuration. researchgate.netresearchgate.net

Derivatization and Analog Synthesis from 1 4 Bromophenyl Ethylamine

Modifications of the Amino Group

The nitrogen atom of the secondary amine in 1-(4-Bromophenyl)ethylamine is a key site for derivatization. Its nucleophilicity allows for reactions that form new carbon-nitrogen or sulfur-nitrogen bonds, leading to amides, sulfonamides, and tertiary or quaternary ammonium (B1175870) salts.

Acylation of the secondary amine involves the reaction with an acylating agent, such as an acid chloride or acid anhydride, to form an N,N-disubstituted amide. This reaction, a nucleophilic acyl substitution, proceeds by the attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent. orgoreview.com Typically, a non-nucleophilic base like pyridine (B92270) or a tertiary amine (e.g., triethylamine) is added to neutralize the acidic byproduct (e.g., HCl) that is formed, driving the reaction to completion. orgoreview.com

The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. orgoreview.com This transformation can also serve as a protecting strategy for the amino group to prevent unwanted side reactions during subsequent modifications of the aromatic ring.

Table 1: Examples of Acylation Reactions

Acylating Agent Product Class Reagents and Conditions
Acetyl chloride N-acetyl amide Acetyl chloride, pyridine, CH₂Cl₂, room temperature
Benzoyl chloride N-benzoyl amide Benzoyl chloride, triethylamine, THF, 0 °C to rt
Acetic anhydride N-acetyl amide Acetic anhydride, catalytic H₂SO₄, gentle heating

The reaction of 1-(4-Bromophenyl)ethylamine with a sulfonyl chloride in the presence of a base yields a sulfonamide. This reaction is analogous to acylation and is a common method for synthesizing this important functional group, which is found in many pharmaceutical agents. cardiff.ac.uk The reaction, often carried out under alkaline conditions, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org

Commonly used reagents include tosyl chloride (p-toluenesulfonyl chloride) and mesyl chloride (methanesulfonyl chloride). The stability of the resulting sulfonamide functional group makes it a valuable linkage in medicinal chemistry. ucl.ac.uk

Table 2: Reagents for Sulfonamide Formation

Sulfonylating Agent Product Name Base
p-Toluenesulfonyl chloride (Tosyl chloride) N-[1-(4-Bromophenyl)ethyl]-N-octyl-4-methylbenzenesulfonamide Pyridine
Methanesulfonyl chloride (Mesyl chloride) N-[1-(4-Bromophenyl)ethyl]-N-octylmethanesulfonamide Triethylamine

Quaternization involves the alkylation of the amine nitrogen to form an ammonium salt. As a secondary amine, 1-(4-Bromophenyl)ethylamine can be alkylated to form a tertiary amine. This tertiary amine can then undergo a second alkylation to yield a quaternary ammonium salt. libretexts.org

The initial alkylation is typically achieved by treating the amine with an alkyl halide (e.g., methyl iodide, ethyl bromide). This Sₙ2 reaction can be challenging to control, as the product tertiary amine can compete with the starting secondary amine for the alkylating agent, potentially leading to a mixture of products. libretexts.org However, using a stoichiometric amount of the alkylating agent can favor the formation of the tertiary amine. Subsequent reaction with another equivalent of an alkyl halide leads to the formation of a quaternary ammonium salt, a permanently charged species.

Table 3: Alkylation and Quaternization Examples

Reaction Step Alkylating Agent Product Type
1. Alkylation Methyl iodide (CH₃I) Tertiary amine
2. Quaternization Methyl iodide (CH₃I) Quaternary ammonium iodide
1. Alkylation Ethyl bromide (CH₃CH₂Br) Tertiary amine

Functionalization of the Aromatic Ring

The bromophenyl group of the molecule is a versatile platform for introducing additional functional groups or building more complex molecular architectures. The presence of the bromine atom and the alkylamino substituent dictates the reactivity and regioselectivity of reactions on the aromatic ring.

Electrophilic aromatic substitution (EAS) allows for the direct introduction of substituents onto the aromatic ring. msu.edu The outcome of these reactions is governed by the directing effects of the existing substituents: the bromine atom and the [1-(octylamino)ethyl] group.

Directing Effects : The bromine atom is a deactivating group due to its inductive electron withdrawal but is an ortho, para-director because of resonance electron donation. The alkylamino group is a strongly activating and ortho, para-directing substituent. libretexts.org The substitution pattern will be determined by the interplay of these effects. The position para to the activating alkylamino group is already occupied by the bromine atom. Therefore, incoming electrophiles will be directed primarily to the positions ortho to the powerful activating alkylamino group (C2 and C6).

It is important to note that under strongly acidic conditions, such as those used for nitration or sulfonation, the amino group will be protonated to form an ammonium salt. This -NHR₂⁺ group is strongly deactivating and a meta-director. To avoid this and other side reactions like oxidation, the amino group is often protected, for instance, by acylation (as described in 5.1.1), before performing EAS reactions. The resulting amide group is still an ortho, para-director but is less activating and provides more controlled reactions.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Directing Group Influence Predicted Major Product Position
Nitration (with protected amine) NO₂⁺ Amide (ortho, para); Bromine (ortho, para) Substitution at C2 and C6 (ortho to the amide)
Halogenation (e.g., Br₂) Br⁺ Alkylamino (ortho, para); Bromine (ortho, para) Substitution at C2 and C6 (ortho to the alkylamino group)

The carbon-bromine bond on the aromatic ring is an ideal handle for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from the aryl bromide precursor. researchgate.net Palladium catalysts are most commonly employed for these transformations. researchgate.net

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond, yielding biaryl compounds. nih.govresearchgate.net

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. This allows for the synthesis of diaryl- or alkylarylamines.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce aryl alkynes.

Heck Coupling : The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond.

These reactions offer a modular approach to analog synthesis, where diverse chemical fragments can be appended to the aromatic ring by selecting the appropriate coupling partner.

Table 5: Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂) Pd(PPh₃)₄, Na₂CO₃ Biaryl derivative
Buchwald-Hartwig Amine (R₂NH) Pd₂(dba)₃, BINAP, NaOt-Bu Arylamine derivative
Sonogashira Terminal alkyne (R-C≡CH) PdCl₂(PPh₃)₂, CuI, Et₃N Aryl alkyne derivative
Heck Alkene (CH₂=CHR) Pd(OAc)₂, P(o-tol)₃, Et₃N Substituted alkene
Stille Organostannane (R-SnBu₃) Pd(PPh₃)₄ Aryl-substituted derivative

Transformations of the Octyl Chain

The octyl chain of the title compound serves as a versatile scaffold for chemical modification. Synthetic strategies primarily focus on either building the desired chain prior to its attachment to the 1-(4-bromophenyl)ethylamine core or modifying the chain post-synthesis. These approaches allow for the systematic alteration of the molecule's steric and electronic properties.

Chain Elongation or Shortening Approaches

Altering the length of the N-alkyl chain is a fundamental modification in analog synthesis. The most direct methods to achieve this involve the synthesis of homologs from the parent primary amine, 1-(4-bromophenyl)ethylamine. Two principal routes are commonly employed: direct alkylation and reductive amination. libretexts.org

Direct N-Alkylation: This method involves the reaction of 1-(4-bromophenyl)ethylamine with an alkyl halide of the desired length (e.g., 1-bromoheptane (B155011) for a C7 chain or 1-bromononane (B48978) for a C9 chain) in the presence of a base. This SN2 reaction forms the carbon-nitrogen bond directly. While straightforward, this method can sometimes lead to overalkylation, producing a tertiary amine as a byproduct. libretexts.org

Reductive Amination: A more controlled and widely used method is the reductive amination of 1-(4-bromophenyl)ethylamine with an appropriate aldehyde. libretexts.org The amine first condenses with the aldehyde (e.g., heptanal (B48729) or nonanal) to form an imine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the desired secondary amine. This two-step, one-pot process is highly efficient for producing pure, mono-alkylated products.

The table below outlines the key reactants required for synthesizing analogs with varying chain lengths via these established methods.

Target ChainAlkyl GroupDirect Alkylation ReactantReductive Amination Reactant
Shortened (C7)Heptyl1-BromoheptaneHeptanal
Standard (C8)Octyl1-BromooctaneOctanal (B89490)
Elongated (C9)Nonyl1-BromononaneNonanal
Elongated (C10)Decyl1-BromodecaneDecanal

Introduction of Additional Functionalities

The introduction of functional groups onto the octyl chain can dramatically alter the molecule's polarity, reactivity, and potential for further derivatization. This can be achieved by using pre-functionalized alkylating agents or by performing chemical transformations on an unsaturated version of the N-alkyl chain.

A versatile strategy involves first synthesizing an N-alkenyl amine, such as 1-(4-Bromophenyl)ethylamine, by reacting the primary amine with an alkenyl halide like 8-bromo-1-octene. The terminal double bond of this intermediate serves as a reactive handle for a variety of chemical transformations.

Common transformations of a terminal alkene include:

Hydroxylation: Conversion of the double bond to a vicinal diol (a 7,8-dihydroxyoctyl group) using reagents like osmium tetroxide (OsO₄) with a co-oxidant or a cold, dilute solution of potassium permanganate (B83412) (KMnO₄).

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide ring at the 7,8-position.

Oxidative Cleavage: Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) cleaves the double bond to yield an aldehyde. This effectively shortens the chain and introduces a reactive carbonyl group.

Hydroboration-Oxidation: This two-step process adds a hydroxyl group to the terminal carbon (position 8) with anti-Markovnikov regioselectivity, yielding a primary alcohol.

The following table summarizes these synthetic approaches for functionalizing the N-alkyl chain.

Target FunctionalityIntermediateKey ReagentsResulting N-Alkyl Group
Terminal AlcoholN-(Oct-7-en-1-yl)1. BH₃·THF; 2. H₂O₂, NaOH8-Hydroxyoctyl
Terminal DiolN-(Oct-7-en-1-yl)OsO₄, NMO7,8-Dihydroxyoctyl
Terminal EpoxideN-(Oct-7-en-1-yl)m-CPBA7,8-Epoxyoctyl
Terminal AldehydeN-(Oct-7-en-1-yl)1. O₃; 2. (CH₃)₂S7-Oxoheptyl

Structure-Reactivity Relationship Studies of Derivatives

While specific mechanistic studies on 1-(4-Bromophenyl)ethylamine derivatives are limited in publicly accessible literature, established principles of physical organic chemistry allow for well-founded predictions on their structure-reactivity relationships. Modifications to the N-octyl chain primarily influence the steric and electronic environment of the amine nitrogen.

Steric and Hydrophobic Effects: The length of the N-alkyl chain has a direct impact on the molecule's steric bulk and hydrophobicity.

Steric Hindrance: Increasing the chain length from octyl to longer homologs (e.g., dodecyl) enlarges the steric shield around the nitrogen's lone pair of electrons. This can decrease the rate of reactions where the amine acts as a nucleophile or a base, as the bulky chain impedes the approach of electrophiles or protons.

Hydrophobicity and Solubility: The lipophilicity of the molecule increases with the length of the alkyl chain. This significantly affects solubility, with longer-chain derivatives showing greater solubility in nonpolar organic solvents and reduced solubility in polar solvents. This property is crucial for selecting appropriate reaction media and purification techniques. Studies on other long-chain amines show that increased chain length enhances van der Waals interactions, which can lead to greater stability and better dispersibility in nonpolar environments. uni-tuebingen.deaip.org

Electronic Effects: The introduction of functional groups onto the alkyl chain can modulate the electronic properties of the amine.

Inductive Effects: The alkyl chain itself is weakly electron-donating, which slightly increases the basicity of the nitrogen atom compared to ammonia (B1221849). Introducing an electronegative atom, such as an oxygen in a hydroxyl or ether group, can exert an electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the nitrogen, thereby decreasing its basicity. The magnitude of this effect diminishes rapidly with distance, so a functional group at the terminus of the octyl chain would have only a minor influence on the nitrogen's pKa.

Intramolecular Interactions: The presence of a functional group, particularly a hydrogen-bond donor like a hydroxyl group, can lead to intramolecular hydrogen bonding. This can influence the conformation of the alkyl chain and potentially affect the availability of the nitrogen's lone pair for reactions by holding it in a specific orientation.

The relationship between these structural modifications and their expected impact on reactivity is summarized below.

ModificationStructural ChangePredicted Effect on Reactivity/Properties
Chain Elongation (e.g., C8 → C12)Increased size and surface areaIncreased steric hindrance; Decreased reaction rates for nucleophilic attack; Increased lipophilicity. uni-tuebingen.de
Chain Shortening (e.g., C8 → C6)Decreased size and surface areaDecreased steric hindrance; Potentially faster reaction rates; Decreased lipophilicity.
Introduction of -OH groupIncreased polarity; H-bond capabilitySlight decrease in basicity (inductive effect); Altered solubility profile; Potential for intramolecular H-bonding.
Introduction of C=C bondProvides reactive siteEnables a wide range of subsequent functionalization reactions (addition, oxidation, etc.).

Table of Referenced Compounds

Compound Name Structure
1-(4-Bromophenyl)ethylamine C₁₆H₂₆BrN
1-(4-Bromophenyl)ethylamine C₈H₁₀BrN
Heptanal C₇H₁₄O
Nonanal C₉H₁₈O
1-Bromoheptane C₇H₁₅Br
1-Bromononane C₉H₁₉Br
8-Bromo-1-octene C₈H₁₅Br

Coordination Chemistry and Ligand Applications of 1 4 Bromophenyl Ethylamine

Exploration of 1-(4-Bromophenyl)ethylamine as a Ligand

1-(4-Bromophenyl)ethylamine itself can act as a simple monodentate ligand, coordinating to a metal center through the lone pair of electrons on its nitrogen atom. However, its primary utility in coordination chemistry is as a precursor for more complex, multidentate chiral ligands. nih.gov These ligands are typically synthesized through condensation reactions with carbonyl compounds, such as aldehydes or ketones, to form Schiff bases (also known as imines). iosrjournals.orgscirp.org

The formation of a Schiff base from 1-(4-bromophenyl)ethylamine and a carbonyl compound introduces an imine group (-C=N-), which is a key coordinating site in many ligand systems. iosrjournals.org For example, reacting 1-(4-bromophenyl)ethylamine with salicylaldehyde (B1680747) or its derivatives yields Schiff base ligands that can coordinate to metal ions through both the imine nitrogen and the phenolic oxygen atom. researchgate.net This ability to form stable chelate rings with metal ions is a crucial feature of effective ligands. researchgate.net The presence of the chiral center from the original amine is retained in the resulting Schiff base ligand, making it a valuable tool for asymmetric synthesis. nih.gov The compound was prepared for use in transition metal chemistry as a phenolic ligand with bulky substituents. nih.gov

The general synthesis of a Schiff base ligand from 1-(4-bromophenyl)ethylamine involves the reaction of the amine with an aldehyde or ketone, often under acid or base catalysis. iosrjournals.org The process is a versatile method for creating a diverse library of ligands, as the properties of the final ligand can be systematically tuned by varying the structure of the carbonyl component. nih.gov

Complexation with Transition Metals

Ligands derived from 1-(4-bromophenyl)ethylamine, particularly Schiff bases, readily form stable complexes with a wide range of transition metals. scirp.orgresearchgate.net The imine nitrogen atom and other donor atoms within the ligand structure (like oxygen from a phenolic group) play a vital role in coordination. iosrjournals.orgresearchgate.net These ligands can be classified based on the number of donor sites they use to bind to the metal center, a property known as denticity. libretexts.org For example, a Schiff base derived from salicylaldehyde is a bidentate ligand, binding through two sites. libretexts.org

The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a suitable metal salt (e.g., chlorides or sulfates) in a solvent like ethanol (B145695) or methanol. researchgate.netresearchgate.net The resulting complexes often exhibit distinct colors and physical properties compared to the free ligand. Transition metals such as copper(II), nickel(II), cobalt(II), iron(III), and zinc(II) have been successfully complexed with such ligands. researchgate.netresearchgate.netresearchgate.net The geometry of the final complex (e.g., octahedral, square planar) is determined by the coordination number of the metal ion and the nature of the ligand. science.gov

These metal complexes are not merely structural curiosities; they are often designed for specific applications in catalysis, materials science, and as models for biological systems. scirp.orgresearchgate.net The coordination of the ligand to the metal center can enhance or modify the inherent properties of both the metal and the ligand. researchgate.net

Application as Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful technique for synthesizing chiral molecules, where a small amount of a chiral catalyst directs a reaction to preferentially form one of two possible enantiomers. nih.govresearchgate.net Metal complexes featuring chiral ligands are among the most effective catalysts for these transformations. nih.govenamine.net Ligands derived from 1-(4-bromophenyl)ethylamine are particularly useful in this context because they introduce a defined stereogenic center into the catalyst structure.

The design of an effective chiral ligand is a formidable task that involves creating a specific three-dimensional environment around the metal's active site. nih.gov The 1-(4-bromophenyl)ethylamine framework provides a reliable source of chirality. By modifying the substituents on the aromatic ring or the carbonyl precursor used to form a Schiff base, chemists can fine-tune the steric and electronic properties of the ligand. nih.gov This modularity is crucial for optimizing the catalyst's performance for a specific chemical reaction. nih.gov

For instance, introducing bulky groups near the metal's coordination site can create a more constrained chiral pocket, which can lead to higher enantioselectivity by favoring one reaction pathway over another due to steric hindrance. Similarly, adjusting the electronic properties of the ligand can influence the reactivity of the metal center, thereby affecting the catalyst's efficiency. nih.gov This concept of ligand modification has led to the development of "privileged ligands" that are effective for a broad range of reactions. nih.gov

The ultimate goal of using a chiral catalyst is to achieve high enantioselectivity, meaning the reaction produces a high excess of one enantiomer over the other. The enantiomeric excess (ee) is a measure of this selectivity. Metal complexes with ligands derived from 1-(4-bromophenyl)ethylamine have been explored in various asymmetric reactions. nih.govscispace.com

The chiral ligand modifies the reactivity and selectivity of the metal center, forcing the reacting molecules to approach in a specific orientation. nih.gov This control at the molecular level dictates the stereochemical outcome of the reaction. For example, in the palladium-catalyzed C-H arylation of amines, chiral ligands are essential for achieving enantioselectivity, enabling the formation of valuable enantioenriched products. nih.gov The success of these catalytic systems often depends on the precise match between the ligand, the metal, and the specific reaction being catalyzed. nih.govnih.gov

Table 1: Examples of Asymmetric Catalysis Concepts
ConceptDescriptionRelevance of 1-(4-Bromophenyl)ethylamine
Chiral LigandAn organic molecule that binds to a central metal atom to form a chiral catalyst. nih.govresearchgate.netServes as a chiral building block for synthesizing more complex chiral ligands, such as Schiff bases. nih.gov
Asymmetric InductionThe process by which a chiral entity (the catalyst) influences a reaction to favor the formation of one enantiomer or diastereomer over others.The stereocenter in the ligand creates a chiral environment around the metal, inducing asymmetry in the product.
Enantiomeric Excess (ee)A measure of the purity of a chiral substance, indicating how much more of one enantiomer is present than the other.High ee values are the primary goal when using these ligands in asymmetric catalysis.
Ligand TuningThe process of systematically modifying the structure of a ligand to optimize catalyst performance (e.g., reactivity and enantioselectivity). nih.govThe amine can be combined with various aldehydes/ketones to tune the steric and electronic properties of the resulting Schiff base ligand.

Spectroscopic Characterization of Metal Complexes

A suite of spectroscopic and analytical techniques is employed to confirm the formation of metal complexes and to elucidate their structures. d-nb.infojmchemsci.com

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion. For Schiff base complexes, a key indicator is the shift in the stretching frequency of the azomethine group (C=N). Upon coordination to a metal, this band typically shifts to a lower frequency, indicating a weakening of the C=N bond due to the donation of electron density to the metal. jmchemsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the ligand itself and can provide information about the complex in solution. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry and the electronic transitions occurring between the metal and the ligand (e.g., d-d transitions or charge-transfer bands). These spectra are often different from those of the free ligand. science.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the ligand and its complexes, confirming their composition. science.gov

Table 2: Spectroscopic Data for a Representative Schiff Base Ligand and its Metal Complex
TechniqueFree Ligand (Hypothetical Data)Metal Complex (Hypothetical Data)Interpretation
FT-IR (cm⁻¹)ν(C=N) at 1625 cm⁻¹ν(C=N) at 1605 cm⁻¹Shift to lower frequency indicates coordination of the imine nitrogen to the metal center. jmchemsci.com
UV-Vis (nm)λ_max at 280, 350 nmλ_max at 285, 375, 450 nmAppearance of new bands (e.g., at 450 nm) can be attributed to metal-to-ligand charge transfer or d-d transitions.
¹H NMR (ppm)δ 8.5 (s, 1H, -CH=N-)Signal may be broadened or shifted upon complexation.Changes in chemical shifts confirm the interaction between the ligand and the metal ion.

Advanced Spectroscopic and Computational Characterization of 1 4 Bromophenyl Ethylamine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(4-Bromophenyl)ethylamine, the molecular formula is C16H26BrN.

The expected monoisotopic mass can be calculated with high precision. The presence of bromine is particularly significant due to its two major isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Predicted fragmentation patterns in electron ionization mass spectrometry would likely involve cleavage at the benzylic position, given the stability of the resulting carbocation. Common fragments would include the loss of the octyl group or cleavage of the ethyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity of atoms can be determined.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 1-(4-Bromophenyl)ethylamine are predicted to show a combination of signals corresponding to the 4-bromophenyl, ethyl, and octyl moieties.

¹H NMR: The spectrum would feature distinct regions for aromatic and aliphatic protons. The protons on the bromophenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to their ortho and meta positions relative to the ethylamine (B1201723) substituent. The methine proton of the ethyl group, being adjacent to the nitrogen and the aromatic ring, would likely appear as a quartet. The methyl group of the ethyl moiety would be a doublet. The protons of the octyl chain would present as a series of multiplets in the aliphatic region (δ 0.8-2.7 ppm), with the terminal methyl group appearing as a triplet.

¹³C NMR: The ¹³C NMR spectrum would show signals for all 16 carbon atoms. The carbons of the bromophenyl ring would appear in the aromatic region (δ 120-145 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The aliphatic carbons of the ethyl and octyl groups would be found in the upfield region of the spectrum (δ 10-60 ppm).

Predicted NMR Data for 1-(4-Bromophenyl)ethylamine

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Ar-H (ortho to CH) ~7.25 (d) ~128.0
Ar-H (meta to CH) ~7.45 (d) ~131.5
Ar-C (ipso) - ~144.0
Ar-C (para, C-Br) - ~121.0
CH(CH₃) ~3.8 (q) ~58.0
CH(CH₃) ~1.4 (d) ~24.0
N-CH₂-(CH₂)₆CH₃ ~2.5 (t) ~49.0
N-CH₂-CH₂-(CH₂)₅CH₃ ~1.4 (m) ~31.8
-(CH₂)₅- ~1.3 (m) ~29.5, ~29.2, ~27.2
-CH₂-CH₃ ~1.3 (m) ~22.6

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methine proton of the ethyl group and the protons of its adjacent methyl group. Similarly, correlations between adjacent methylene (B1212753) groups in the octyl chain would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon by linking the proton chemical shift to its corresponding carbon chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, a correlation between the methine proton of the ethyl group and the ipso-carbon of the phenyl ring would confirm their connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of 1-(4-Bromophenyl)ethylamine is expected to show several characteristic absorption bands.

Predicted IR Absorption Bands for 1-(4-Bromophenyl)ethylamine

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (secondary amine) Stretch 3300-3500 (weak)
C-H (aromatic) Stretch 3000-3100
C-H (aliphatic) Stretch 2850-2960
C=C (aromatic) Stretch 1450-1600
C-N Stretch 1020-1250

The presence of a weak N-H stretch would confirm the secondary amine functionality. The strong aliphatic C-H stretching bands would be due to the numerous CH₂ and CH₃ groups in the octyl and ethyl substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in 1-(4-Bromophenyl)ethylamine is the bromophenyl group. This group is expected to exhibit absorption bands in the UV region, typically around 200-280 nm, corresponding to π → π* transitions of the aromatic ring. The presence of the alkylamino substituent may cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted bromobenzene.

Predicted UV-Vis Absorption Maxima for 1-(4-Bromophenyl)ethylamine

Transition Predicted λmax (nm)
π → π* ~210

Computational Chemistry Studies

Computational chemistry offers a theoretical approach to understanding the structure and properties of molecules. For 1-(4-Bromophenyl)ethylamine, methods like Density Functional Theory (DFT) could be used to:

Optimize the molecular geometry: To find the most stable three-dimensional conformation of the molecule.

Predict spectroscopic data: Theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be calculated and compared with experimental data to support structural assignments.

Analyze molecular orbitals: To understand the electronic properties of the molecule, such as the HOMO-LUMO gap.

Computational studies on the related compound 1-(4-bromophenyl)-ethylamine have been performed to understand its conformational preferences and spectroscopic properties, providing a basis for similar theoretical investigations on the N-octylated derivative. researchgate.net

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For derivatives of 1-(4-Bromophenyl)ethylamine, Density Functional Theory (DFT) has been a primary method for elucidating the electronic structure. researchgate.net These calculations provide insights into the distribution of electrons, molecular orbital energies, and the nature of chemical bonds.

Researchers have employed various DFT functionals and basis sets to achieve a balance between computational cost and accuracy. A common approach involves the B3LYP functional with a 6-31G(d) basis set for geometry optimization and vibrational frequency calculations. researchgate.net This level of theory has proven effective in modeling the structural and electronic characteristics of such aromatic amines. More advanced calculations might use functionals like B2LYP with the same basis set, particularly when studying interactions with other molecules. researchgate.net

The electronic structure of the 1-(4-Bromophenyl)ethylamine model is characterized by the interplay between the phenyl ring, the bromine atom, and the amino group. The bromine atom, being highly electronegative, influences the electron density of the aromatic system through inductive effects. The nitrogen atom of the amine group, with its lone pair of electrons, participates in the π-system of the ring, affecting its reactivity and spectroscopic properties.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and its tendency to undergo electronic transitions. For similar aromatic compounds, DFT calculations have been used to determine these frontier orbitals, which are essential for predicting reactivity and analyzing electronic spectra. nih.gov

Table 1: Representative Quantum Chemical Calculation Parameters for 1-(4-Bromophenyl)ethylamine

Parameter Method/Basis Set Purpose
Geometry Optimization DFT: B3LYP/6-31G(d) To find the lowest energy molecular structure. researchgate.net
Vibrational Frequencies DFT: B3LYP/6-31G(d) To predict IR and VCD spectra. researchgate.net
Complex Interaction DFT: B2LYP/6-31G(d) To model intermolecular interactions. researchgate.net

Conformational Analysis and Energy Minimization

The biological activity and spectroscopic properties of flexible molecules like 1-(4-Bromophenyl)ethylamine are heavily dependent on their three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds.

For the model compound, 1-(4-Bromophenyl)ethylamine, computational conformational searches have been performed at the molecular mechanics level to identify all possible low-energy conformers. researchgate.netresearchgate.net These initial structures are then subjected to higher-level quantum chemical calculations for energy minimization and geometry optimization. Studies have revealed the existence of multiple stable conformers for 1-(4-Bromophenyl)ethylamine, with two being identified as the lowest energy forms within a narrow energy range (e.g., 5 kcal/mol). researchgate.netresearchgate.net

The relative energies of these conformers are used to calculate their population at a given temperature using a Boltzmann distribution. researchgate.net This is crucial because experimentally observed properties are often an average over the different conformations present at equilibrium. For the broader class of phenethylamines, studies using methods like MNDO and PCILO have shown a preference for an extended conformation, where the side chain is stretched away from the phenyl ring. nih.gov However, solvent effects can significantly influence conformational preference, with polar solvents potentially favoring different conformers compared to the gas phase. researchgate.net The long, flexible octyl chain in 1-(4-Bromophenyl)ethylamine would introduce a vast number of additional conformers, making a comprehensive analysis computationally demanding. The study of N-alkylated phenylethylamines shows that the size and nature of the N-substituent can significantly impact the rotational barriers and preferred orientations of the molecule. rsc.orgresearchgate.net

Table 2: Conformational Analysis Summary for 1-(4-Bromophenyl)ethylamine

Step Method Outcome
Initial Conformer Search Molecular Mechanics (e.g., MM+) Identification of multiple potential low-energy structures. researchgate.net
Geometry Optimization DFT (e.g., B3LYP/6-31G(d)) Accurate structures and relative energies of stable conformers. researchgate.net

Prediction of Spectroscopic Parameters

A key application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model and aid in spectral assignment.

Vibrational Spectroscopy: DFT calculations are widely used to compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) spectroscopy. For 1-(4-Bromophenyl)ethylamine, calculated vibrational frequencies at the B3LYP/6-31G(d) level of theory have been used to interpret experimental IR and Vibrational Circular Dichroism (VCD) spectra. researchgate.net A good agreement between the calculated and experimental VCD spectra has been instrumental in determining the absolute configuration of its enantiomers. researchgate.net The final calculated spectrum is typically an average of the spectra of the lowest energy conformers, weighted by their Boltzmann population. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed in the provided search results for this specific molecule, quantum chemical methods are routinely used to predict NMR chemical shifts (¹H and ¹³C). These calculations help in the structural elucidation and assignment of complex NMR spectra for related organic molecules. nih.gov

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). Such calculations have shown good agreement with experimental data for other compounds containing the 4-bromophenyl moiety. researchgate.net

Table 3: Predicted Spectroscopic Parameters for 1-(4-Bromophenyl)ethylamine Model

Spectroscopy Type Predicted Parameter Computational Method
Infrared (IR) Vibrational Frequencies DFT: B3LYP/6-31G(d) researchgate.net
Vibrational Circular Dichroism (VCD) VCD Spectra DFT: B3LYP/6-31G(d) researchgate.net

Future Directions and Emerging Research Opportunities

Integration into Advanced Materials Science

The structure of 1-(4-Bromophenyl)ethylamine is well-suited for its use as a monomer or functional additive in the development of advanced polymers and materials. The presence of the 4-bromophenyl group serves as a handle for polymerization or post-polymerization modification via cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the integration of the amine's specific properties into a larger polymer network.

Researchers have utilized related compounds, such as N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, as functionalized templates for creating molecularly imprinted polymers (MIPs). mdpi.com These polymers have cavities designed to recognize and bind specific target molecules. mdpi.com Similarly, 1-(4-Bromophenyl)ethylamine could be explored as a building block for MIPs, with the chiral center and octyl group contributing to the selectivity and nature of the binding pocket.

Future research could focus on incorporating this compound into:

Chiral Stationary Phases: The inherent chirality of the molecule makes it a candidate for the development of new materials for enantioselective chromatography.

Functional Polymers: Polymerization could yield materials with unique optical or electronic properties, influenced by the bromophenyl and amine moieties.

Organic-Inorganic Hybrid Materials: The amine group can act as a ligand to coordinate with metal centers or as a grafting point onto inorganic surfaces like silica (B1680970) or metal oxides, creating hybrid materials with tailored functionalities.

Exploration in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to build complex, organized structures. The molecular architecture of 1-(4-Bromophenyl)ethylamine provides multiple points for such interactions:

Hydrogen Bonding: The secondary amine can act as both a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The long octyl chain can drive self-assembly in polar solvents through hydrophobic effects.

π-π Stacking: The bromophenyl ring can participate in π-stacking interactions with other aromatic systems.

A related compound, 4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenol, has been shown to form intermolecular hydrogen bonds in its crystal structure. nih.gov This precedent suggests that 1-(4-Bromophenyl)ethylamine could be designed to form predictable supramolecular assemblies like micelles, vesicles, or organogels. The interplay between the hydrophobic octyl tail and the more polar amine head could lead to amphiphilic behavior, a key property for self-assembly in solution. Studies on the enantiomeric separation of the parent amine, 1-(4-bromophenyl)-ethylamine, using crown ethers highlight the potential for specific host-guest interactions. researchgate.net

Development of Novel Synthetic Methodologies Utilizing the Compound

The reactivity of the functional groups in 1-(4-Bromophenyl)ethylamine makes it a versatile platform for developing new synthetic methods. The carbon-bromine bond is a key site for functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, could be used to attach a wide array of substituents to the phenyl ring, generating a library of derivatives with diverse properties. researchgate.net

The secondary amine itself is a point of chemical interest. It can be further alkylated, acylated, or used as a directing group for C-H activation at other positions in the molecule. nih.gov Moreover, the entire molecule can be used as a chiral ligand for transition metal catalysts, potentially inducing asymmetry in chemical reactions. The synthesis of a related phenolic ligand was undertaken specifically for its potential use in transition metal chemistry. nih.gov

Future synthetic explorations could include:

Palladium-Catalyzed Cross-Coupling: To create novel biaryl compounds or attach fluorescent tags.

C-H Activation: To functionalize the aromatic ring or alkyl chains in a regioselective manner.

Use as a Chiral Ligand: To develop new asymmetric catalytic transformations.

Theoretical Frameworks for Predicting Reactivity and Properties

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For 1-(4-Bromophenyl)ethylamine, theoretical frameworks can provide significant insights where experimental data is lacking.

Density Functional Theory (DFT): DFT calculations can be employed to predict a range of properties for this molecule. chemrxiv.org These include:

Molecular Geometry: Determining the most stable conformations of the octyl chain and the orientation of the phenyl ring.

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its reactivity and potential as an electronic material. researchgate.net

Spectroscopic Properties: Predicting NMR chemical shifts, which can aid in structural confirmation. researchgate.net

Molecular Docking: In silico methods are widely used to study interactions between small molecules and biological macromolecules. Studies on other substituted phenylethylamines have used molecular docking to predict their binding affinity for proteins like tubulin. nih.govresearchgate.net Similar computational analyses could screen 1-(4-Bromophenyl)ethylamine for potential biological targets, opening avenues for medicinal chemistry research.

Quantitative Structure-Activity Relationship (QSAR): If a library of derivatives is synthesized, QSAR models could be developed to correlate structural features with observed properties (e.g., material performance, catalytic activity), enabling the rational design of new, improved compounds.

Table of Predicted Molecular Properties This interactive table presents theoretically predicted properties for 1-(4-Bromophenyl)ethylamine and its analogues, which are essential for guiding future research.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
1-(4-Bromophenyl)ethylamineC9H12BrN214.102.4
1-(4-Bromophenyl)ethylamineC16H26BrN312.29N/A
1-(4-Bromophenyl)ethylamineC8H10BrN200.08N/A

Data for the methyl analogue is derived from PubChem predictions. uni.lu XlogP is a measure of lipophilicity.

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